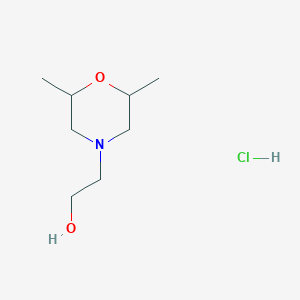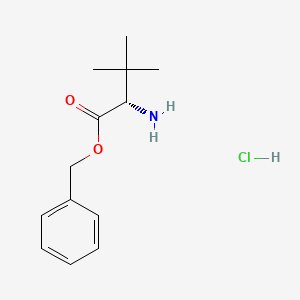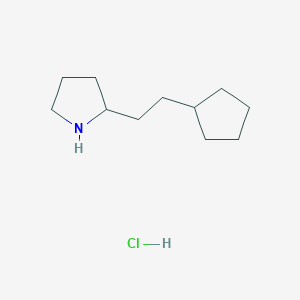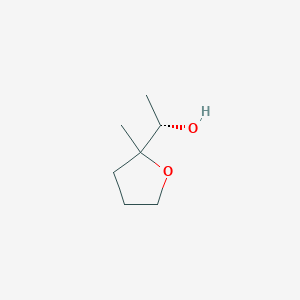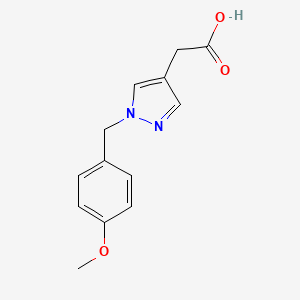
2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid
Übersicht
Beschreibung
2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation of Novel Pyrazoles
Pyrazoles, including derivatives similar to 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid, have been synthesized and bioevaluated for a variety of applications. These compounds exhibit a wide range of biological activities due to their diverse chemical structures. For instance, they have shown potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications. Synthesis under microwave conditions in ethanol or methanol/glacial acetic acid mixtures has been a notable method for generating these derivatives, characterized by techniques such as 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity of pyrazole derivatives, including 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid, can be crucial for assessing their potential therapeutic applications. Various analytical methods have been employed to determine the antioxidant power of these compounds, such as the ORAC, HORAC, TRAP, and TOSC tests for hydrogen atom transfer reactions, and the CUPRAC, FRAP, and DPPH tests for electron transfer reactions. These assays, based on spectrophotometry, enable the evaluation of compounds' capabilities to scavenge free radicals, which is essential for their application in medicine and pharmacy (I. Munteanu & C. Apetrei, 2021).
Environmental and Ecotoxicological Studies
Research on compounds like 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid also extends to environmental and ecotoxicological studies, particularly focusing on their occurrence, fate, and behavior in aquatic environments. For example, studies on parabens, which share some structural similarities with pyrazole derivatives, have highlighted the importance of understanding the environmental impact of these compounds, including their biodegradability and potential as weak endocrine disruptors (Camille Haman et al., 2015).
Eigenschaften
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-12-4-2-10(3-5-12)8-15-9-11(7-14-15)6-13(16)17/h2-5,7,9H,6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCZLMMKSPZIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207052 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid | |
CAS RN |
1445951-84-7 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1-[(4-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-acetic acid, 1-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




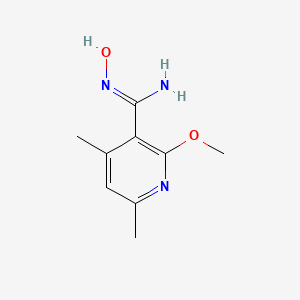
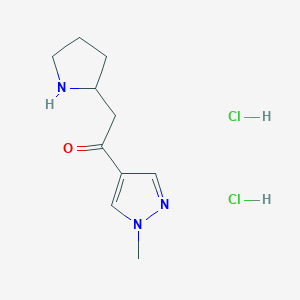


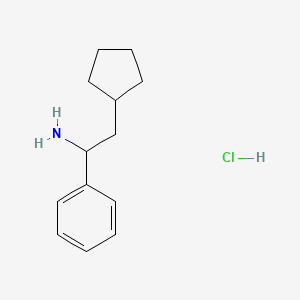
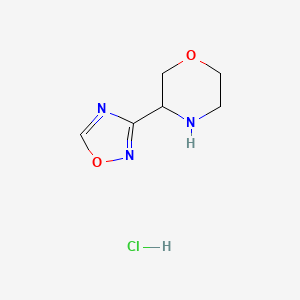
![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
